molecular formula C11H15NO2 B12284161 3-Amino-2,2-dimethyl-3-phenylpropanoic acid

3-Amino-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B12284161
M. Wt: 193.24 g/mol
InChI Key: OQRIETIIFBOIRV-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-dimethyl-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the amination of 2,2-dimethyl-3-phenylpropanoic acid or its derivatives. This reaction typically requires the use of an amine source, such as ammonia or an amine, under controlled conditions. The reaction may be catalyzed by a suitable catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

3-Amino-2,2-dimethyl-3-phenylpropanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl group may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-3-phenylpropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-2,2-dimethyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRIETIIFBOIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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